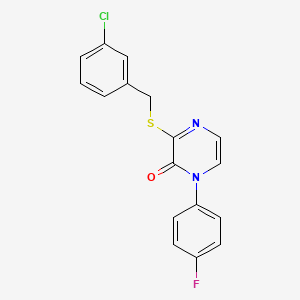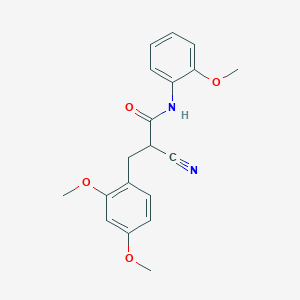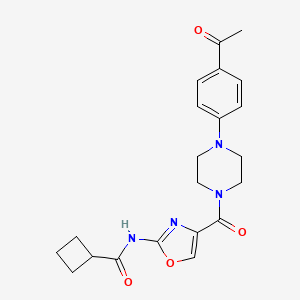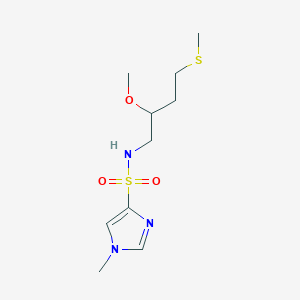
N-(2-Methoxy-4-methylsulfanylbutyl)-1-methylimidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxy-4-methylsulfanylbutyl)-1-methylimidazole-4-sulfonamide, also known as MMBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMBI belongs to the class of imidazole-based compounds that have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
N-(2-Methoxy-4-methylsulfanylbutyl)-1-methylimidazole-4-sulfonamide exerts its biological effects by modulating various cellular signaling pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-Methoxy-4-methylsulfanylbutyl)-1-methylimidazole-4-sulfonamide is its broad-spectrum activity against various disease conditions, including inflammation-related disorders and cancer. Additionally, this compound has been shown to have a good safety profile and low toxicity in animal studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
Several future directions can be explored for N-(2-Methoxy-4-methylsulfanylbutyl)-1-methylimidazole-4-sulfonamide research. One potential area of research is in the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of this compound. Furthermore, the potential applications of this compound in other disease conditions, such as neurodegenerative disorders and cardiovascular diseases, warrant further investigation.
Métodos De Síntesis
N-(2-Methoxy-4-methylsulfanylbutyl)-1-methylimidazole-4-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2-methoxy-4-methylthiobutylamine with 1-methylimidazole-4-sulfonyl chloride. The reaction is carried out under an inert atmosphere and in the presence of a base catalyst. The resulting this compound compound is then purified using various chromatographic techniques to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-Methoxy-4-methylsulfanylbutyl)-1-methylimidazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major applications of this compound is in the treatment of inflammation-related disorders, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Another area of research for this compound is in cancer therapy. This compound has been shown to induce apoptosis (cell death) in cancer cells by activating the mitochondrial pathway. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, such as the PI3K/Akt/mTOR pathway.
Propiedades
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S2/c1-13-7-10(11-8-13)18(14,15)12-6-9(16-2)4-5-17-3/h7-9,12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNNZQZVLBZXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

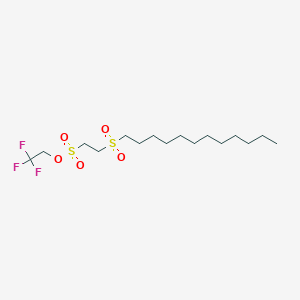
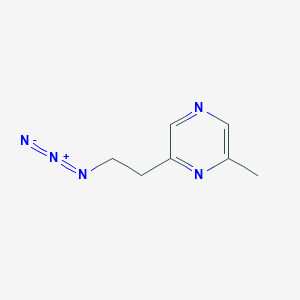
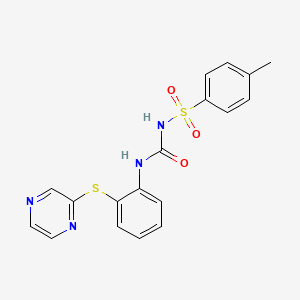
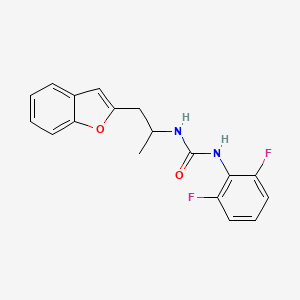
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide](/img/structure/B2892022.png)
![tert-butyl 4-[(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2892023.png)
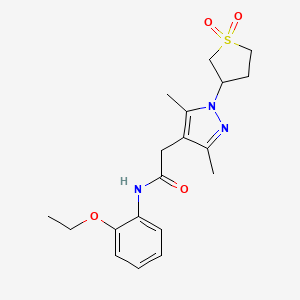
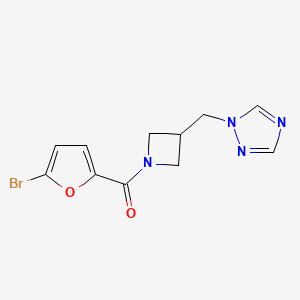
![3-[Furo[3,2-c]pyridin-2-ylmethyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2892029.png)
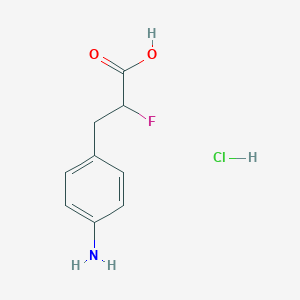
![N-[[4-(2,2,3-Trimethylmorpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2892034.png)
